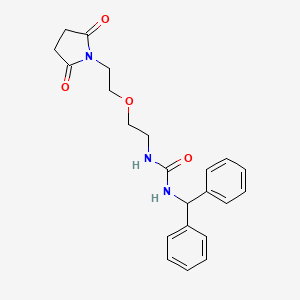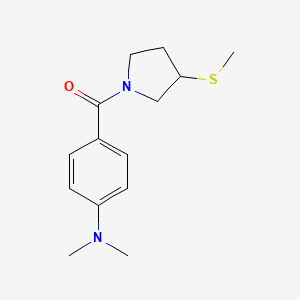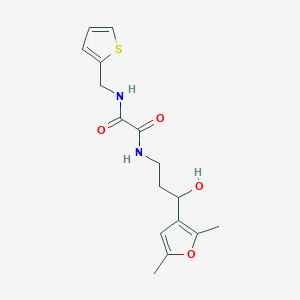![molecular formula C25H22N4OS B2601121 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide CAS No. 688792-80-5](/img/structure/B2601121.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains a benzimidazoquinazoline core, which is a polycyclic aromatic system with nitrogen atoms. This core is substituted with a thioether and an acetamide group .
Molecular Structure Analysis
The benzimidazoquinazoline core of the molecule is a fused ring system that likely contributes to the compound’s stability and may influence its reactivity . The presence of nitrogen atoms in the ring system can also result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic system and the functional groups present . The thioether could potentially undergo oxidation reactions, and the acetamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic system likely contributes to its stability, and the polar functional groups could influence its solubility .Applications De Recherche Scientifique
Antitumor Activity
The synthesis and evaluation of novel quinazolinone derivatives, including those related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide, have demonstrated significant antitumor activities. For instance, Ibrahim A. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and found them to exhibit broad-spectrum antitumor activity with potencies 1.5–3.0-fold more than the positive control 5-FU against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). These findings underscore the potential of quinazolinone derivatives in cancer therapy, highlighting the importance of structural modifications to enhance antitumor efficacy.
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. Asmaa M. Fahim and Eman H. I. Ismael (2019) studied the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds that displayed good antimicrobial activity (Asmaa M. Fahim, Eman H. I. Ismael, 2019). This research suggests the potential of these derivatives in developing new antimicrobial agents.
Molecular Docking Studies and Anticancer Effects
Further studies have integrated molecular docking approaches to investigate the anticancer effects of benzimidazole-quinazolinone derivatives. E. Laxminarayana et al. (2021) conducted synthesis, molecular docking studies, and evaluated the anticancer effects of specific quinazolinone compounds, revealing their potential as chemotherapeutic agents (E. Laxminarayana et al., 2021).
Corrosion Inhibition
Beyond pharmacological applications, benzimidazole derivatives have been studied for their corrosion inhibition potential. Z. Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, demonstrating their efficacy as corrosion inhibitors for carbon steel in acidic solutions (Z. Rouifi et al., 2020). This application is crucial for extending the lifespan of metal structures and components in various industries.
Orientations Futures
Propriétés
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-16(2)17-11-13-18(14-12-17)26-23(30)15-31-25-28-20-8-4-3-7-19(20)24-27-21-9-5-6-10-22(21)29(24)25/h3-14,16H,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTUHBDIYJGVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)





![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)
![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)
![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)
![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)


